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Substance P is an eleven-amino acid neuropeptide, classified as a member of the tachykinin family, and encoded by the TAC1 gene. Its structure is represented by the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. This compound is predominantly found in the central and peripheral nervous systems, as well as in immune cells, where it plays a significant role in mediating pain and inflammation responses. Substance P binds primarily to neurokinin-1 receptors (NK1R), which are G protein-coupled receptors that facilitate various cellular signaling pathways, influencing numerous physiological processes including pain perception, mood regulation, and immune responses .
Substance P acts as a neurotransmitter and neuromodulator in the nervous system []. It is released from sensory neurons in response to various stimuli, including pain, inflammation, and itch. Once released, substance P binds to the NK1R on nearby neurons or other target cells. This binding initiates a signaling cascade that can lead to various effects, including:
Substance P plays a crucial role in pain signaling. When tissues are damaged, sensory neurons release substance P, which binds to NK1R on pain-transmitting neurons in the spinal cord. This activation increases the firing of these neurons, sending pain signals to the brain [].
Research suggests that substance P also contributes to other physiological processes, including learning, memory, and mood regulation. However, the specific mechanisms underlying these effects are still being investigated [].
Research on substance P is primarily focused on its role in the nervous system and pain pathways. Given its involvement in pain signaling, drugs targeting the NK1R or substance P itself are being explored for pain management []. However, these are still under development, and their safety profiles are being evaluated.
Substance P (SP) is a small neuropeptide, a molecule composed of a chain of amino acids, found in the central nervous system (CNS) and peripheral nervous system (PNS) []. Its most well-studied role is in pain perception. When tissue is damaged, sensory neurons release SP, which binds to neurokinin-1 (NK-1) receptors on other neurons in the spinal cord. This binding initiates a signaling cascade that ultimately leads to the perception of pain in the brain [].
SP's involvement in pain extends beyond initiating the signal. It also plays a role in modulating pain perception and chronic pain states []. Additionally, research suggests SP contributes to pain hypersensitivity, a condition where individuals experience heightened sensitivity to pain stimuli [].
Understanding SP's role in pain pathways has led to the development of medications targeting the NK-1 receptor. These medications, known as NK-1 receptor antagonists, have shown promise in treating various pain conditions, including chronic pain, neuropathic pain, and migraines [].
While pain is the most studied function of SP, research suggests it has other important roles in the body. Here are some additional research areas exploring SP's potential:
Substance P functions through several biochemical pathways upon binding to its receptors. The primary mechanisms include:
Substance P is known for its diverse biological activities:
Substance P is synthesized through the post-translational modification of preprotachykinin A. The synthesis involves:
Substance P has several applications in both research and clinical settings:
Substance P interacts with various receptors and biological systems:
Substance P is part of a broader family of tachykinins. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound | Structure | Primary Function | Unique Features |
|---|---|---|---|
| Neurokinin A | 10 amino acids | Modulates smooth muscle contraction | Primarily acts on NK2 receptors |
| Neurokinin B | 10 amino acids | Involved in reproductive functions | Binds preferentially to NK3 receptors |
| Calcitonin Gene-Related Peptide | 37 amino acids | Vasodilation and pain modulation | Functions mainly in vasodilation; longer peptide |
| Endomorphins | 5 amino acids | Analgesic effects via opioid receptors | Acts on mu-opioid receptors; shorter length |
Substance P's distinct eleven-amino acid structure allows it to exert specific effects on NK1R with high affinity, differentiating it from other tachykinins that may target different receptors or have varying biological activities. Its significant involvement in pain transmission and inflammation further distinguishes it within this family of neuropeptides .
Substance P was first isolated in 1931 from equine brain and intestinal extracts as a bioactive substance causing intestinal contraction and hypotension in vitro. Initial studies by von Euler and Gaddum recognized its role as a “depressor substance,” though its peptide nature remained unconfirmed until decades later. The term “Substance P” (for “preparation”) persisted due to its origin in crude tissue preparations.
Purification challenges delayed full characterization until 1970, when Chang and Leeman isolated SP from bovine hypothalamus, identifying it as an 11-amino acid peptide. The sequence was confirmed in 1971 through chromatography and mass spectrometry, revealing the motif Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. Synthetic SP was produced via solid-phase methods by Tregear et al., enabling functional studies and receptor identification.
The primary structure of Substance P comprises an eleven amino acid sequence with the specific arrangement Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [1] [3]. This undecapeptide possesses a molecular formula of C₆₃H₉₈N₁₈O₁₃S and a molecular weight of 1347.63 g/mol [30] [31]. The peptide sequence exhibits distinct structural regions, with positively charged residues concentrated at the amino-terminus and hydrophobic residues predominating at the carboxyl-terminus [8] [9].
The amino-terminal region consists of arginine at position 1, followed by proline at position 2, lysine at position 3, and proline at position 4 [1] [4]. This arrangement creates a highly charged domain with a net positive charge of +3 at physiological pH due to the presence of basic amino acids [9] [31]. The central portion contains two glutamine residues at positions 5 and 6, which contribute to hydrogen bonding capabilities and structural stability [21] [24].
The carboxyl-terminal region features two consecutive phenylalanine residues at positions 7 and 8, followed by glycine at position 9, leucine at position 10, and methionine at position 11 [1] [6]. The methionine residue undergoes post-translational modification to form an amidated carboxyl-terminus, resulting in the final structure Met-NH₂ [3] [31]. This amidation is essential for biological activity and represents a critical structural feature of the mature peptide [29] [35].
| Molecular Properties | Values |
|---|---|
| Molecular Formula | C₆₃H₉₈N₁₈O₁₃S |
| Molecular Weight | 1347.63 g/mol |
| Primary Sequence | RPKPQQFFGLM-NH₂ |
| Number of Amino Acids | 11 |
| Net Charge at pH 7.4 | +3 |
| CAS Number | 33507-63-0 |
| PubChem CID | 36511 |
Substance P exhibits pronounced amphiphilic properties due to the distinct distribution of polar and nonpolar amino acids along its peptide chain [8] [9]. The amino-terminal region displays strong hydrophilic characteristics attributed to the presence of positively charged arginine and lysine residues, while the carboxyl-terminal region demonstrates hydrophobic properties resulting from the phenylalanine, leucine, and methionine residues [8] [9].
The amphiphilic nature of Substance P enables direct interaction with lipid bilayer membranes through electrostatic and hydrophobic mechanisms [8] [11]. The positively charged amino-terminus exhibits electrostatic attraction to negatively charged membrane surfaces, while the hydrophobic carboxyl-terminus can penetrate into the lipid environment [11] [13]. These membrane interactions occur with apparent binding constants ranging from 10³ to 10⁵ M⁻¹ for membranes containing negatively charged phospholipids [11] [13].
The peptide demonstrates favorable solubility characteristics in aqueous environments, with typical solubility values ranging from 0.8 to 1.0 mg/mL in water [31] [32]. The compound exhibits pH-dependent stability, with optimal stability observed in the pH range of 3 to 7 [40] [44]. Under acidic to neutral conditions, Substance P maintains structural integrity, while alkaline conditions promote aggregation and structural alterations [44].
Substance P possesses a short half-life in biological systems, ranging from seconds to minutes in tissues due to rapid enzymatic degradation [37] [38]. The primary degradation mechanism involves endopeptidases, particularly phosphoramidon-sensitive enzymes that cleave specific peptide bonds [38] [40]. In contrast, the peptide demonstrates enhanced stability in plasma environments, maintaining integrity for several hours [36] [40].
| Physicochemical Properties | Values |
|---|---|
| Solubility in Water | 0.8-1.0 mg/mL |
| Half-life in Tissues | Seconds to minutes |
| Half-life in Plasma | Hours |
| pH Stability Range | 3-7 (optimal) |
| Storage Temperature | -20°C |
| Amphiphilic Character | Yes |
| Hydrophilic Region | N-terminus (RPKPQQ) |
| Hydrophobic Region | C-terminus (FFGLM-NH₂) |
The three-dimensional structure of Substance P exhibits significant conformational flexibility, with the peptide adopting different secondary structures depending on environmental conditions [16] [17]. In aqueous solution, Substance P predominantly exists in an extended conformation with minimal secondary structure formation [16] [19]. Nuclear magnetic resonance studies demonstrate that the peptide exhibits random coil characteristics in water, with limited formation of stable secondary structural elements [17] [18].
Circular dichroism spectroscopy reveals pH-dependent structural transitions in Substance P [44]. Under acidic to neutral conditions, the peptide displays a predominant beta-sheet structure, although other secondary structural elements contribute to the overall conformation [44]. Increasing pH induces greater structural organization, promoting the formation of intermolecular beta-strands with parallel alignment that facilitate peptide aggregation [44].
The presence of structure-disrupting agents significantly influences Substance P conformation [17] [19]. Addition of sodium dodecyl sulfate micelles induces the formation of partially alpha-helical structures, as evidenced by circular dichroism spectroscopy [19] [44]. Similarly, negatively charged lipid vesicles promote alpha-helical conformations in specific Substance P analogs while inducing both alpha-helix and beta-sheet structures in the native peptide [11] [13].
Molecular dynamics simulations provide detailed insights into the conformational behavior of Substance P in different environments [16] [17]. These studies reveal that the peptide samples multiple conformational states in solution, with the amino-terminal region exhibiting greater flexibility compared to the carboxyl-terminal region [16] [17]. The presence of proline residues at positions 2 and 4 introduces conformational constraints that influence the overall peptide structure [17] [21].
The carboxyl-terminal amidation significantly impacts the three-dimensional structure of Substance P [17] [21]. Comparison between the amidated form and the free acid analog demonstrates that amidation promotes specific conformational preferences that are essential for biological activity [17] [21]. The amide group participates in hydrogen bonding interactions that stabilize particular conformational states [29].
Comprehensive structure-activity relationship studies reveal critical amino acid residues that determine the biological potency of Substance P [20] [21]. Systematic amino acid substitutions demonstrate that different regions of the peptide contribute distinctly to receptor binding and functional activity [21] [22]. The carboxyl-terminal region plays a particularly crucial role in determining biological potency, with modifications in this region producing dramatic effects on activity [20] [22].
Substitution studies involving alanine replacements provide quantitative data on the importance of individual amino acids [21]. Replacement of phenylalanine at position 7 with alanine results in a 17-fold reduction in biological activity, demonstrating the critical importance of this aromatic residue [20] [21]. Similarly, substitution of phenylalanine at position 8 produces significant activity losses, indicating that both aromatic residues are essential for optimal function [21] [22].
The methionine residue at position 11 and its amidation represent absolutely essential structural features [21] [24]. Removal of the carboxyl-terminal amide group completely abolishes biological activity, while modifications to the methionine residue significantly reduce potency [21] [23]. The amidated carboxyl-terminus forms critical hydrogen bonding interactions with receptor residues that are indispensable for biological function [27] [29].
Amino acid residues in the amino-terminal region exhibit varying degrees of importance for biological activity [20] [21]. Substitution of arginine at position 1 or lysine at position 3 with alanine produces moderate reductions in activity, indicating that these charged residues contribute to but are not absolutely required for function [21]. The proline residues at positions 2 and 4 primarily serve conformational roles, with their substitution causing significant structural alterations that indirectly affect biological activity [21].
| Amino Acid Position | Role in Activity | Substitution Effects |
|---|---|---|
| Arg¹ | Receptor binding | Moderate activity loss |
| Pro² | Conformational constraint | Structural alterations |
| Lys³ | Electrostatic interactions | Moderate activity loss |
| Pro⁴ | Conformational constraint | Structural alterations |
| Gln⁵ | Hydrogen bonding | Minor activity loss |
| Gln⁶ | Hydrogen bonding | Minor activity loss |
| Phe⁷ | Essential hydrophobic binding | 17-fold activity decrease |
| Phe⁸ | Essential hydrophobic binding | Major activity loss |
| Gly⁹ | Conformational flexibility | Minimal effects |
| Leu¹⁰ | Hydrophobic interactions | 20% activity loss |
| Met¹¹-NH₂ | Essential for activity | Complete activity loss |
The central region containing glutamine residues at positions 5 and 6 demonstrates moderate importance for biological function [21] [24]. Substitution of these residues with alanine produces minor to moderate reductions in activity, suggesting that they contribute to optimal binding through hydrogen bonding interactions but are not absolutely critical [21]. The glycine residue at position 9 provides conformational flexibility and can be replaced with minimal impact on biological activity [21].
Pharmacophore modeling studies provide three-dimensional insights into the molecular features required for Substance P recognition by neurokinin receptors [25] [27]. Constrained systematic search methodologies identify specific spatial arrangements of aromatic groups that are essential for high-affinity binding [25]. These studies reveal that two aromatic groups adopt a perpendicular or edge-on arrangement in the receptor-bound conformation [14] [25].
Comparative molecular field analysis demonstrates that the perpendicular arrangement of aromatic rings represents the preferred receptor-bound conformation [25]. This pharmacophore model yields significant cross-validated correlation coefficients of 0.70, conventional correlation coefficients of 0.93, and predictive correlation coefficients of 0.82 [25]. Alternative parallel arrangements of aromatic rings produce inferior correlations, indicating that the perpendicular conformation is more likely to represent the biologically active state [25].
Photocross-linking studies provide experimental validation of pharmacophore models by identifying specific receptor residues that interact with Substance P [27]. These investigations reveal that the peptide contacts multiple domains in the neurokinin-1 receptor, including the amino-terminal segment and the second extracellular loop [27]. The binding interface extends from deeply buried regions in the transmembrane domain to extracellular receptor regions [29].
The amidated carboxyl-terminus of Substance P forms an extensive hydrogen bonding network with specific receptor residues [27] [29]. Key interactions occur with asparagine residues at positions 85 and 89, histidine at position 108, and tyrosine at position 287 of the neurokinin-1 receptor [29]. These hydrogen bonds are critical for peptide recognition and contribute significantly to binding affinity [27] [29].
Molecular recognition involves both the conserved carboxyl-terminal region and the variable amino-terminal region of Substance P [29]. The carboxyl-terminal residues engage the deep orthosteric pocket of the receptor through specific hydrogen bonding interactions, while the amino-terminal residues interact with extracellular loop regions [27] [29]. This dual recognition mechanism explains how relatively small changes in peptide structure can produce dramatic effects on biological activity [25] [29].
Irritant